molecular formula C10H13F2NO B15253233 [(2,4-Difluorophenyl)methyl](2-methoxyethyl)amine

[(2,4-Difluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B15253233
M. Wt: 201.21 g/mol
InChI Key: RAQPRQJXSAFOPJ-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to a methoxyethylamine moiety

Preparation Methods

The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

(2,4-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethylamine group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

(2,4-Difluorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2,4-Difluorophenyl)methylamine: This compound has a similar structure but with a methoxy group instead of a methoxyethyl group.

    (2,4-Difluorophenyl)methylamine: This compound features a 2-methylpropyl group instead of a methoxyethyl group.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13F2NO/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12/h2-3,6,13H,4-5,7H2,1H3

InChI Key

RAQPRQJXSAFOPJ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C=C(C=C1)F)F

Origin of Product

United States

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